2-Bromo-1-chloro-4-ethoxy-3-fluorobenzene
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Overview
Description
2-Bromo-1-chloro-4-ethoxy-3-fluorobenzene is an organic compound with the molecular formula C8H7BrClFO. This compound is a derivative of benzene, where the benzene ring is substituted with bromine, chlorine, ethoxy, and fluorine groups. It is commonly used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-chloro-4-ethoxy-3-fluorobenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 1-chloro-4-ethoxy-3-fluorobenzene using bromine or a bromine source in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective substitution at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors and precise control of reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-chloro-4-ethoxy-3-fluorobenzene undergoes several types of chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in further substitution reactions, where the bromine or chlorine atoms can be replaced by other electrophiles.
Nucleophilic Substitution: The ethoxy group can be replaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as bromine, chlorine, and nitrating agents in the presence of catalysts like iron or aluminum chloride.
Nucleophilic Substitution: Reagents such as sodium ethoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can yield various halogenated derivatives, while nucleophilic substitution can produce different ether or ester compounds .
Scientific Research Applications
2-Bromo-1-chloro-4-ethoxy-3-fluorobenzene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in the development of new materials.
Biology: Employed in the study of biochemical pathways and as a probe in molecular biology experiments.
Medicine: Investigated for its potential use in the development of pharmaceuticals and as a precursor in drug synthesis.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-1-chloro-4-ethoxy-3-fluorobenzene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-2-chloro-4-ethoxy-3-fluorobenzene
- 1-Bromo-4-chloro-2-ethoxy-3-fluorobenzene
- 1-Bromo-3-fluorobenzene
Uniqueness
2-Bromo-1-chloro-4-ethoxy-3-fluorobenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various synthetic and research applications, where specific reactivity and selectivity are required .
Properties
Molecular Formula |
C8H7BrClFO |
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Molecular Weight |
253.49 g/mol |
IUPAC Name |
2-bromo-1-chloro-4-ethoxy-3-fluorobenzene |
InChI |
InChI=1S/C8H7BrClFO/c1-2-12-6-4-3-5(10)7(9)8(6)11/h3-4H,2H2,1H3 |
InChI Key |
JEMZXYOZAJDPMC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)Cl)Br)F |
Origin of Product |
United States |
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